molecular formula C5H7NOS B1289322 2-(1,3-Thiazol-4-yl)ethan-1-ol CAS No. 180207-28-7

2-(1,3-Thiazol-4-yl)ethan-1-ol

Cat. No. B1289322
M. Wt: 129.18 g/mol
InChI Key: ZOGHXTOEFVTKBW-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Thiazol-4-yl)ethan-1-ol is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The papers provided focus on various thiazole derivatives with different substituents and their synthesis, characterization, and potential biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in the field of organic chemistry. In the papers provided, different methods of synthesizing thiazole derivatives are described. For instance, one study reports the synthesis of a benzo[d]thiazole derivative using FT-IR, NMR, and UV-Vis spectroscopies, along with TG/DTA thermal analysis and single-crystal X-ray diffraction methods . Another paper details the synthesis of a thiazolidine derivative characterized by NMR, IR, mass spectral studies, and confirmed by single crystal X-ray diffraction . Additionally, novel 2-(4-(aryl)thiazol-2-yl) derivatives were synthesized and confirmed by IR, 1H-NMR, 13C-NMR, and elemental analyses . These studies highlight the diverse synthetic routes and characterization techniques used in the development of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray diffraction methods are commonly used to determine the crystal structure of these compounds, providing insights into their molecular geometry . Density functional theory (DFT) calculations are also employed to optimize the structure and predict vibrational modes, chemical shifts, and electronic properties . The crystal structure of one derivative revealed a "pincer" conformation of the thiazolidine rings, with phenylimino substituents extending outwards, forming a layer structure in the crystal through hydrogen bonds .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the nature of their substituents and the overall molecular structure. Frontier orbital analysis can predict the sensitivity of these compounds to nucleophilic or electrophilic attacks . For example, the study of the thiazolidine derivative suggested a higher sensitivity to nucleophilic attacks . The chemical reactions involved in the synthesis of these derivatives often involve the formation of Schiff bases and the use of eco-friendly solvents, as seen in the synthesis of new derivatives of thiazole-based Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure and can be studied using various spectroscopic and analytical techniques. The thermal stability of these compounds can be assessed using TG/DTA thermograms . NMR and IR spectroscopy provide information on the chemical environment of atoms within the molecule and the functional groups present . The solubility, melting points, and other physical properties are influenced by the molecular structure and the nature of the substituents.

Scientific Research Applications

Chemical Properties and Synthesis

Thiazole derivatives, including 2-(1,3-Thiazol-4-yl)ethan-1-ol, are known for their diverse chemical properties and synthesis pathways. These compounds are integral in the development of new chemical entities with potential biological activities. The synthesis of thiazole and its derivatives has been extensively studied, providing valuable insights into the structural theory of chemical compounds and advancing green chemistry methodologies (Santos, Jones Junior, & Silva, 2018). Additionally, the exploration of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, has expanded our understanding of their chemical and biological properties, facilitating the development of compounds with diverse activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Biological Activities and Applications

Thiazole derivatives exhibit a wide range of biological activities, making them subjects of interest in drug discovery and development. Their structural diversity allows for the creation of novel molecules with potential therapeutic applications. Research on thiazole-based compounds has shown promising results in areas such as antimicrobial, anti-inflammatory, and anticancer activities. For instance, novel thiazole derivatives have been reviewed for their occurrence in various environmental samples and their potential risks, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Similarly, benzofused thiazole analogues have shown significant antioxidant and anti-inflammatory activities, underscoring their potential as lead molecules in the design of therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Environmental and Material Science Applications

Beyond biological applications, thiazole derivatives are also explored in environmental and material sciences. For instance, the characterization of flavors in plants using gas chromatography has identified compounds with mushroom-like flavors, where thiazole structures play a crucial role (Maggi, Papa, & Vittori, 2012). Moreover, the development of optoelectronic materials has benefited from the structural features of thiazole derivatives, contributing to advancements in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGHXTOEFVTKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-4-yl)ethan-1-ol

CAS RN

180207-28-7
Record name 2-(1,3-thiazol-4-yl)ethan-1-ol
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